molecular formula C12H8O4 B11892606 3-Acetyl-4-hydroxynaphthalene-1,2-dione CAS No. 2246-48-2

3-Acetyl-4-hydroxynaphthalene-1,2-dione

Cat. No.: B11892606
CAS No.: 2246-48-2
M. Wt: 216.19 g/mol
InChI Key: LJPUDGBLAWNMSA-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxynaphthalene-1,2-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a naphthalene ring system with acetyl and hydroxyl functional groups, making it a versatile molecule in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-hydroxynaphthalene-1,2-dione typically involves the use of 2-hydroxynaphthalene-1,4-dione (lawsone) as a starting material. One common method includes the reaction of lawsone with acetyl chloride in the presence of a base such as pyridine or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts such as L-proline or montmorillonite K-10 can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to form hydroquinone derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

3-Acetyl-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 3-Acetyl-4-hydroxynaphthalene-1,2-dione is primarily attributed to its ability to interact with cellular redox systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where the generated ROS can damage cellular components, leading to cell death .

Comparison with Similar Compounds

    Lawsone (2-hydroxynaphthalene-1,4-dione): A precursor in the synthesis of 3-Acetyl-4-hydroxynaphthalene-1,2-dione.

    Juglone (5-hydroxy-1,4-naphthoquinone): Another naphthoquinone derivative with similar biological activities.

    Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its antioxidant properties.

Uniqueness: this compound stands out due to its unique combination of acetyl and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

CAS No.

2246-48-2

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

3-acetyl-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C12H8O4/c1-6(13)9-10(14)7-4-2-3-5-8(7)11(15)12(9)16/h2-5,14H,1H3

InChI Key

LJPUDGBLAWNMSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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